N-(3,4-dimethylphenyl)-2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamide
Description
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-2-[2-[(4-fluorophenyl)methylsulfanyl]-1,3-thiazol-4-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2OS2/c1-13-3-8-17(9-14(13)2)22-19(24)10-18-12-26-20(23-18)25-11-15-4-6-16(21)7-5-15/h3-9,12H,10-11H2,1-2H3,(H,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLZDFHVVBJZABE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CC2=CSC(=N2)SCC3=CC=C(C=C3)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,4-dimethylphenyl)-2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamide, identified by its CAS number 1171399-72-6, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, efficacy against various diseases, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 411.5 g/mol. The structure features a thiazole ring, which is known for its diverse biological activities, including anticancer and antimicrobial properties.
Research indicates that compounds containing thiazole moieties often exhibit significant biological activities. The thiazole ring in this compound may contribute to its interaction with various biological targets, leading to effects such as:
- Anticancer Activity : Similar compounds have shown efficacy against cancer cell lines through mechanisms such as apoptosis and autophagy induction. For instance, related thiazole derivatives have demonstrated high potency against melanoma and pancreatic cancer cell lines .
- Antimicrobial Properties : Thiazole-containing compounds have been reported to possess antibacterial activity, potentially making them candidates for treating infections caused by resistant bacteria .
Efficacy Against Cancer
A study focusing on thiazole derivatives found that specific substitutions on the thiazole ring significantly enhance their anticancer activity. For example, compounds with electron-donating groups at strategic positions showed improved potency against various cancer cell lines .
Table 1: Anticancer Activity of Thiazole Derivatives
| Compound | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | Melanoma | 1.61 | Apoptosis Induction |
| Compound B | Pancreatic Cancer | 1.98 | Autophagy Induction |
| This compound | TBD | TBD |
Antimicrobial Activity
Thiazole derivatives have also been investigated for their antimicrobial properties. Research indicates that modifications to the phenyl and thiazole rings can enhance antibacterial efficacy against strains such as Staphylococcus aureus and Escherichia coli .
Case Study: Antibacterial Activity
In a comparative study of several thiazole derivatives, one compound exhibited an IC50 value comparable to standard antibiotics like norfloxacin, indicating significant potential for development as an antimicrobial agent .
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of thiazole derivatives, including N-(3,4-dimethylphenyl)-2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamide. Research shows that compounds with thiazole moieties exhibit significant activity against various bacterial and fungal strains. For instance, derivatives similar to this compound have been evaluated for their in vitro antimicrobial activity using methods such as the turbidimetric method against Gram-positive and Gram-negative bacteria .
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated its effectiveness against several cancer cell lines. For example, compounds with similar structures have shown promising results against estrogen receptor-positive human breast adenocarcinoma cell lines (MCF7), indicating a potential pathway for further development in cancer therapeutics .
Molecular Docking Studies
Molecular docking studies are crucial for understanding the binding interactions between this compound and its biological targets. These studies help elucidate the mechanisms of action and optimize the compound's structure for enhanced efficacy .
Case Study 1: Antimicrobial Efficacy
A study focused on a series of thiazole derivatives similar to this compound demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The results suggested that structural modifications could enhance activity, providing insights into future drug design .
Case Study 2: Anticancer Potential
Another investigation assessed the anticancer effects of compounds derived from thiazole structures. The study found that certain derivatives exhibited substantial growth inhibition in breast cancer cell lines, implying that this compound may share similar properties .
Comparison with Similar Compounds
Melting Points and Yields
- Compound 46 (): A thiazole derivative with a 4-fluorobenzylamino group and 3,4-dimethoxyphenyl substituent exhibits a melting point of 134.6–137.0°C and a high yield (86.1%) .
- Compound 5e (): A 1,3,4-thiadiazole derivative with a 4-chlorobenzylthio group has a melting point of 132–134°C and 74% yield .
- Compound 5 (): A quinazolinone-thioacetamide hybrid melts at 269.0°C with 87% yield .
The target compound’s 3,4-dimethylphenyl group may increase melting point compared to methoxy or halogenated analogs due to enhanced crystallinity.
Spectral Data
- NMR : Thiazole-based compounds in show distinct proton environments for the 4-fluorobenzyl group (δ ~4.5 ppm for SCH₂ and δ ~7.2–7.4 ppm for aromatic protons) . The target compound’s 3,4-dimethylphenyl group would likely exhibit upfield-shifted methyl protons (δ ~2.2–2.5 ppm).
- HPLC : Analogs in have retention times (tR) of 3.84–8.39 minutes, suggesting moderate polarity and good chromatographic separation .
Enzyme Inhibition (hCA)
- Compound 12 (): Substituted with a 4-fluorophenyl group, it shows potent hCA I inhibition (KI = 548.6 nM), outperforming the 4-fluorobenzyl analog Compound 18 (KI = 2048 nM) . This highlights the critical role of substituent positioning; the target compound’s 4-fluorobenzylthio group may reduce hCA affinity compared to 4-fluorophenyl derivatives.
- Compound 5 (): A sulfamoylphenyl-quinazolinone hybrid exhibits moderate activity, suggesting bulky substituents may hinder enzyme binding .
Antimicrobial Activity
- 107b (): A thiazole-acetamide derivative with a 3-methylphenyl group demonstrates broad-spectrum antibacterial activity (MIC = 6.25–12.5 μg/mL) .
- 107e: A 3,4-dimethylphenoxy-substituted analog shows selective antifungal activity, underscoring the importance of lipophilic groups in membrane penetration .
The target compound’s 3,4-dimethylphenyl and 4-fluorobenzylthio groups may enhance antifungal activity but reduce bacterial targeting compared to smaller substituents.
Structure-Activity Relationships (SAR)
- Thiazole Core : Essential for bioactivity; substitution at position 2 with sulfur-linked groups enhances metabolic stability .
- 4-Fluorobenzylthio Group : Introduces moderate electronegativity but may reduce hCA inhibition compared to direct phenyl substitution .
Comparative Data Table
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(3,4-dimethylphenyl)-2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamide?
- Methodology : Synthesis typically involves multi-step reactions, starting with the formation of the thiazole core followed by functionalization of the acetamide and thioether groups. Key steps include:
- Thiazole ring formation : Cyclization of thiourea derivatives with α-halo ketones under reflux conditions in solvents like ethanol or dichloromethane .
- Thioether linkage : Reaction of 4-fluorobenzyl mercaptan with a brominated thiazole intermediate, often using bases like triethylamine to facilitate nucleophilic substitution .
- Acetamide coupling : Activation of carboxylic acid derivatives (e.g., using HATU or DCC) for amide bond formation with 3,4-dimethylaniline .
Q. How is the compound characterized to confirm structural integrity?
- Analytical techniques :
- NMR spectroscopy : and NMR to verify substituent positions (e.g., aromatic protons at δ 7.2–7.6 ppm for fluorobenzyl, thiazole protons at δ 6.8–7.0 ppm) .
- Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H] at m/z 413.12) and fragmentation patterns .
- X-ray crystallography : Resolve bond angles and intramolecular interactions (e.g., S···O contacts ≤2.7 Å) .
Q. What preliminary biological screening assays are recommended?
- In vitro assays :
- Antimicrobial activity : Broth microdilution (MIC against S. aureus or E. coli) .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., IC values for HepG2 or MCF-7) .
- Key controls : Include reference drugs (e.g., cisplatin for cytotoxicity) and solvent-only blanks to rule out artifacts .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide derivative design?
- Modifiable sites :
- Thiazole core : Substituents at C-2 (e.g., replacing 4-fluorobenzyl with 3-chlorobenzyl) alter steric/electronic profiles .
- Acetamide group : Varying the aryl group (e.g., 3,4-dimethylphenyl vs. 4-methoxyphenyl) impacts lipophilicity and target binding .
Q. How to resolve contradictions in biological activity data across studies?
- Case example : Discrepancies in IC values may arise from:
- Assay conditions : Variations in cell passage number, serum concentration, or incubation time .
- Compound stability : Degradation in DMSO stock solutions over time; validate via HPLC before assays .
Q. What strategies improve bioavailability in preclinical models?
- Formulation : Nanoencapsulation (PLGA nanoparticles) or lipid-based carriers to enhance aqueous solubility .
- Metabolic stability : Assess hepatic microsomal degradation (e.g., rat liver microsomes) and modify labile groups (e.g., methyl substituents to block oxidation) .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
